4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which are structurally similar to the compound , has been reported in the literature . The synthesis process involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis
The molecular structure of “4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule, respectively .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives have been studied extensively . These compounds can undergo various reactions due to their functional groups, leading to the formation of a wide range of products .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry .Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including thiadiazine derivatives, is a critical area of research due to their pharmacological relevance. Khazaei et al. (2015) demonstrated the use of related thiadiazine compounds as efficient catalysts for synthesizing pyran, pyrazolopyrazole, and phthalazine derivatives in water, emphasizing the importance of such compounds in facilitating green chemistry protocols (Khazaei et al., 2015). This highlights the utility of thiadiazine derivatives in synthesizing complex heterocyclic structures through multi-component reactions (MCRs), contributing significantly to the development of novel compounds with potential biological activities.
Pharmacological Potential
Thiadiazine derivatives have shown potential in various pharmacological applications. For instance, Schou et al. (2005) explored thiadiazine derivatives for their ability to activate ATP-sensitive potassium (K[ATP]) channels, a property that can have implications in regulating insulin release and blood pressure (Schou et al., 2005). The study provided insights into the structure-activity relationship of K(ATP) channel openers, opening avenues for the development of new therapeutic agents targeting metabolic and cardiovascular diseases.
Antimicrobial and Antioxidant Activities
Another significant area of research is the investigation of thiadiazine derivatives for their antimicrobial and antioxidant properties. Zia-ur-Rehman et al. (2009) synthesized novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides and evaluated them for antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009). The results indicated that these compounds exhibit promising biological activities, underscoring the potential of thiadiazine derivatives in developing new antimicrobial and antioxidant agents.
Mechanism of Action
While the specific mechanism of action for “4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is not mentioned in the retrieved papers, 1,2,4-Benzothiadiazine 1,1-dioxides are known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers .
Future Directions
The future directions for the research on “4-butyl-3-((2-chlorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” could involve further exploration of its biological activities and potential applications in various fields. For instance, the antimicrobial activity of 1,3,4-thiadiazole derivatives has been tested against E. coli, B. mycoides, and C. albicans , suggesting potential applications in the field of medicine.
Properties
IUPAC Name |
4-butyl-3-[(2-chlorophenyl)methylsulfanyl]-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S2/c1-2-3-12-21-16-10-6-7-11-17(16)25(22,23)20-18(21)24-13-14-8-4-5-9-15(14)19/h4-11H,2-3,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYYPSLRVMSXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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